4-Fluoro-2-formylbenzoic acid

CAS No.: 1186047-15-3

Cat. No.: VC2388145

Molecular Formula: C8H5FO3

Molecular Weight: 168.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186047-15-3 |

|---|---|

| Molecular Formula | C8H5FO3 |

| Molecular Weight | 168.12 g/mol |

| IUPAC Name | 4-fluoro-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |

| Standard InChI Key | KLAAXTKTDRQPOF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure and Identifiers

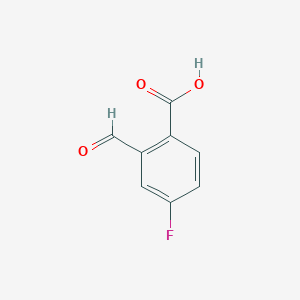

4-Fluoro-2-formylbenzoic acid has the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol. The compound features a benzoic acid core with a fluorine atom at position 4 and a formyl group at position 2. This arrangement creates a molecule with unique electronic properties due to the electron-withdrawing nature of both the fluorine substituent and the formyl group.

Key chemical identifiers for this compound include:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1186047-15-3 |

| Molecular Formula | C8H5FO3 |

| Molecular Weight | 168.12 g/mol |

| IUPAC Name | 4-fluoro-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |

| Standard InChIKey | KLAAXTKTDRQPOF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)C(=O)O |

Physical and Chemical Properties

The compound's reactivity is primarily dictated by its functional groups:

-

The carboxylic acid group can participate in esterification reactions, salt formation, and decarboxylation under appropriate conditions.

-

The aldehyde group can undergo oxidation, reduction, and various condensation reactions such as aldol condensation, Schiff base formation, and Wittig reactions.

-

The fluorine substituent enhances the acidity of the carboxylic acid group through its electron-withdrawing effect and can influence the compound's metabolic stability in biological systems.

Applications and Research

Synthetic Applications

The bifunctional nature of 4-Fluoro-2-formylbenzoic acid makes it a versatile intermediate in organic synthesis. Compounds with similar structures and functional group patterns are valuable for several reasons:

-

The presence of both aldehyde and carboxylic acid functional groups makes it a valuable building block for the synthesis of more complex molecules.

-

It can serve as a precursor for the preparation of heterocyclic compounds, which are important in pharmaceutical research.

-

The compound may be used in cross-coupling reactions, where the fluorine substituent can influence reactivity and provide a handle for further functionalization.

-

The formyl group provides opportunities for carbon-carbon bond formation through various condensation reactions.

Comparison with Similar Compounds

Structural Isomers

Several structural isomers of 4-Fluoro-2-formylbenzoic acid exist, including:

-

2-Fluoro-4-formylbenzoic acid (CAS: 604000-97-7)

-

2-Fluoro-5-formylbenzoic acid (CAS: 550363-85-4)

-

Has the fluorine at position 2 and the formyl group at position 5

-

Molecular formula also C8H5FO3 with the same molecular weight of 168.12 g/mol

-

These positional isomers would likely exhibit similar general reactivity patterns due to having the same functional groups, but the specific positioning of the substituents would affect their detailed reactivity, physical properties, and potential applications in synthesis.

Related Compounds

4-Formylbenzoic acid (without the fluorine substituent) is another related compound discussed in the literature. It is described as an important intermediate for organic synthesis with applications in medicine, pesticides, coatings, liquid crystal raw materials, polymer materials, and perfume raw materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume